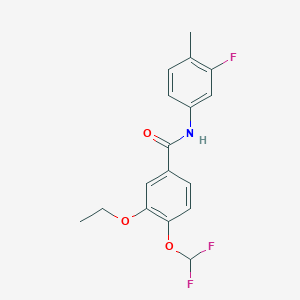
N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of sulfonamides on various biological pathways. It may also serve as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Medicine: Due to its sulfonamide structure, this compound may exhibit antibacterial properties. It can be investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death. The presence of ethoxy and fluorine groups may enhance the binding affinity of the compound to the enzyme, thereby increasing its antibacterial potency.
Comparación Con Compuestos Similares
- N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide
- N-(2-methoxyphenyl)-2,5-difluorobenzenesulfonamide
- N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide
Comparison: this compound is unique due to the presence of the ethoxy group, which can influence its solubility and interaction with biological targets. Compared to its methoxy and chlorophenyl analogs, the ethoxy group may provide better pharmacokinetic properties, such as improved absorption and distribution in the body. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further drug development.
Propiedades
Fórmula molecular |
C14H13F2NO3S |
|---|---|
Peso molecular |
313.32 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO3S/c1-2-20-13-6-4-3-5-12(13)17-21(18,19)14-9-10(15)7-8-11(14)16/h3-9,17H,2H2,1H3 |
Clave InChI |
ARMIDCOVPBJTDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)

![N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B14932254.png)

![1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B14932267.png)
![2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14932270.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B14932277.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B14932287.png)
